N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-12-17(14-6-4-3-5-7-14)21-22-18(12)19(25)23-20-11-13-8-9-15(24)16(10-13)26-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
QUGNBYITWQAXDQ-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazone group (R₂C=NNH₂) undergoes oxidation to form azo derivatives or azines. For example:
-
Conditions : Oxidizing agents like H₂O₂ or KMnO₄ in acidic/basic environments.
-
Products : Azo compounds (R₂C=N–N=CR₂) or hydroxylamine derivatives.
-
Mechanism : The lone pairs on the nitrogen atoms facilitate electron transfer during oxidation .
Hydrolysis Reactions
The hydrazone linkage hydrolyzes under acidic or basic conditions to regenerate the parent carbonyl compound and hydrazine:
-
Conditions :
-
Acidic : HCl or H₂SO₄, heat.
-
Basic : NaOH or KOH, aqueous medium.
-
-
Products : 4-methyl-3-phenyl-1H-pyrazole-5-carbonyl compound and hydrazine.
-
Kinetics : Hydrolysis is accelerated by elevated temperatures and polar solvents.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions , similar to other pyrazoles:
-
Example : Reaction with ethyl α-diazoacetate (CH₂C(N₂)COOEt) under catalytic conditions (e.g., Zn(OTf)₂).
-
Product : Pyrazole derivatives with expanded rings (e.g., fused bicyclic structures) .
-
Conditions : Mild temperatures (25–50°C), polar aprotic solvents (DMF, THF) .
Functional Group Transformations
-
O-Methylation/Demethylation :
-
The hydroxyl group (-OH) can undergo methylation (e.g., CH₃I, K₂CO₃) to form -OCH₃.
-
The methoxy group (-OCH₃) may demethylate under strong acidic conditions (e.g., HBr, reflux) to regenerate -OH.
-
Acid-/Base-Catalyzed Rearrangements
The hydrazone group exhibits tautomerization or rearrangement under acidic conditions:
Reaction Comparison Table
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Oxidation | H₂O₂/KMnO₄, acidic/basic | Azo derivatives | Formation of conjugated N–N bonds |
| Hydrolysis | HCl/NaOH, heat/aqueous | Parent carbonyl + hydrazine | Reversible under controlled pH |
| Cycloaddition | Zn(OTf)₂, DMF | Fused bicyclic pyrazoles | Regioselective, high yields |
| O-Methylation | CH₃I, K₂CO₃ | Methoxy derivatives | Protecting group strategy |
| Acidic Rearrangement | HBr, reflux | Isomerized hydrazones | Tautomerization pathways |
Scientific Research Applications
Synthesis of the Compound
The synthesis of N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The general procedure includes:
-
Reagents :
- 4-hydroxy-3-methoxybenzaldehyde
- 4-methyl-3-phenyl-1H-pyrazole
- Carbohydrazide
-
Reaction Conditions :
- The reaction is usually carried out in an acidic medium (e.g., glacial acetic acid) under reflux conditions for several hours.
-
Purification :
- The product is purified using techniques such as recrystallization or chromatography to obtain pure crystalline forms suitable for characterization and biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
- Mechanism of Action : These compounds often exhibit their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Case Studies :
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties.
- Research Findings :
Antimicrobial Activity
There is emerging evidence regarding the antimicrobial properties of this compound.
- Studies Conducted :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Activity Impact |
|---|---|
| Hydroxyl group | Enhances solubility and bioactivity |
| Methoxy group | Modulates lipophilicity |
| Pyrazole ring | Critical for biological activity |
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of increasing interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The synthetic route typically includes the following steps:
- Preparation of starting materials : Synthesis begins with the appropriate hydrazone formation.
- Reaction conditions : Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 344.38 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Similar Pyrazole Derivative | A549 | 26.00 |
| Another Pyrazole Variant | Hep-2 | 17.82 |
These findings suggest that the compound may exhibit selective toxicity towards cancerous cells while sparing normal cells, a desirable trait in anticancer drug design .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses:
| Compound | Cytokine Inhibition (%) at 10 µM |
|---|---|
| This compound | 61% TNF-α |
| Reference Drug (Dexamethasone) | 76% TNF-α |
This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented, with some exhibiting activity against bacterial strains such as E. coli and Staphylococcus aureus. The biological activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell survival pathways.
Case Studies
A notable study investigated the effects of various pyrazole derivatives on different cancer cell lines, revealing that modifications on the pyrazole ring significantly influenced anticancer activity. For example, structural variations led to differences in IC50 values across multiple cell lines, indicating that fine-tuning chemical structures can enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound is synthesized via a multi-step condensation reaction.
Step 1 : Prepare the pyrazole-5-carbohydrazide core by reacting 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol.
Step 2 : Condense the carbohydrazide intermediate with 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux to form the hydrazone linkage.
- Characterization : Confirm purity via elemental analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (distinct imine proton at δ 8.2–8.5 ppm) .
- Table 1 : Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux | 75–80 | ≥95% |
| 2 | Acetic acid, reflux | 60–65 | ≥90% |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the E-configuration of the hydrazone bond and intermolecular hydrogen bonding (e.g., O–H···N interactions) .
- Spectroscopy :
- IR : Confirm C=O (1650–1680 cm⁻¹) and phenolic O–H (3200–3400 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign protons for methoxy (δ 3.8–4.0 ppm) and aromatic systems (δ 6.7–7.5 ppm) .
Q. What experimental models are used to evaluate its biological activity?
- Methodological Answer :
- Anticonvulsant Assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents. Dose-response curves (ED₅₀) and neurotoxicity (TD₅₀) are quantified .
- Antioxidant Activity : DPPH radical scavenging assays with IC₅₀ values compared to ascorbic acid .
Advanced Research Questions
Q. How do substituents on the hydrazide core influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration. Conversely, methoxy groups improve antioxidant capacity via resonance stabilization of radicals .
- Data Contradiction : In some studies, bulky substituents reduce activity due to steric hindrance at target sites. For example, 4-nitro analogs show lower MES efficacy than 4-chloro derivatives .
Q. What computational methods validate its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors. The hydrazone moiety forms hydrogen bonds with Arg218 and Phe200 residues, critical for anticonvulsant effects .
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Frontier molecular orbitals (HOMO-LUMO) predict charge transfer interactions with receptor sites .
Q. How are crystallographic data contradictions resolved?
- Methodological Answer :
- Issue : Discrepancies in unit cell parameters (e.g., Z′ values) arise from polymorphism or solvent inclusion.
- Resolution : Perform SC-XRD (single-crystal X-ray diffraction) with varying solvents (e.g., DMSO vs. ethanol). Refine data using SHELXL and validate via R-factor convergence (<0.05) .
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-PBS (1:4 v/v) with sonication to achieve 0.5–1.0 mg/mL solubility.
- Prodrug Design : Introduce phosphate esters at the phenolic hydroxyl group to enhance aqueous solubility .
Methodological Tables
Table 2 : Substituent Effects on Bioactivity
| Substituent (Position) | MES ED₅₀ (mg/kg) | DPPH IC₅₀ (µM) |
|---|---|---|
| 4-Cl | 12.5 | 45.2 |
| 4-OCH₃ | 28.7 | 22.1 |
| 4-NO₂ | 18.9 | 68.3 |
Table 3 : Docking Scores vs. Experimental Activity
| Compound | Docking Score (kcal/mol) | MES ED₅₀ (mg/kg) |
|---|---|---|
| Target Compound | -9.2 | 15.4 |
| 4-Cl Analog | -10.1 | 12.5 |
| 4-OCH₃ Analog | -8.5 | 28.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
